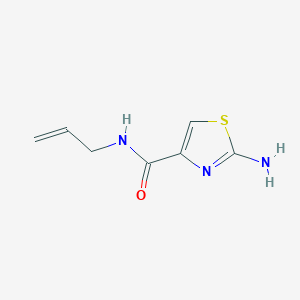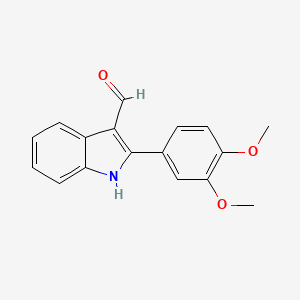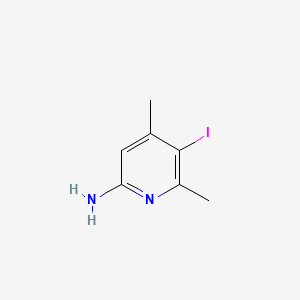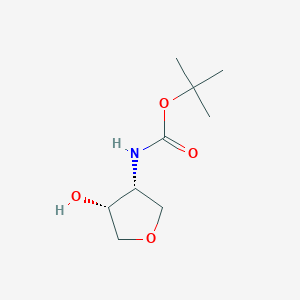
3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione” is represented by the InChI code: 1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione” is 218.25 .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is involved in various synthesis and chemical reaction studies. For instance, Shin et al. (1983) discussed the synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones, which are structurally related to 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione, emphasizing their reactions with N-bromosuccinimide in different environments (Shin, Sato, Honda, & Yoshimura, 1983). Moreover, Cvetković et al. (2019) synthesized new derivatives of similar compounds and explored their antimicrobial activities, indicating the relevance of these compounds in medicinal chemistry research (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).
Biological Activity and Applications
The biological activity of compounds related to 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is a significant area of research. Rooney et al. (1983) examined a series of derivatives as inhibitors of glycolic acid oxidase, showcasing the potential pharmaceutical applications of these compounds (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983). Similarly, Bobek, Kuhar, and Bloch (1979) studied the synthesis and biological activity of derivatives, emphasizing their inhibitory effects on certain microorganisms, which is crucial for developing new antimicrobial agents (Bobek, Kuhar, & Bloch, 1979).
Pharmaceutical and Material Science Research
Research also extends to the pharmaceutical and material science fields. Ali et al. (2016) conducted studies on the enantiomeric resolution of derivatives, which is vital in the pharmaceutical industry for the development of stereochemically pure drugs (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016). Cal et al. (2012) highlighted the efficient synthesis of protected amino acids using derivatives, showing its application in peptide chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Advanced Applications in Technology
In the field of advanced technology, Hu et al. (2015) investigated the use of related conjugated polyelectrolytes in polymer solar cells, demonstrating the potential of these compounds in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015). Chen, Xiao, Yao, and Fan (2006) explored the use of photochromic fulgides, which are structurally similar, for dual-wavelength optical memory in parallel recording, an important advancement in data storage technology (Chen, Xiao, Yao, & Fan, 2006).
properties
IUPAC Name |
3-ethyl-3-(4-methylphenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQAYLWCCUWIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)






